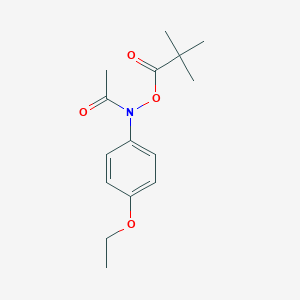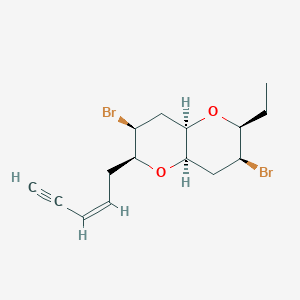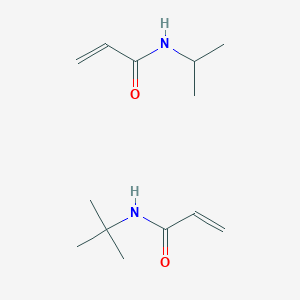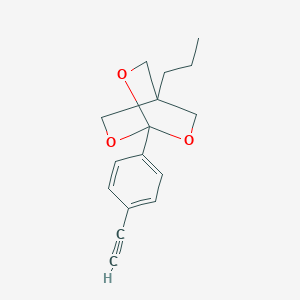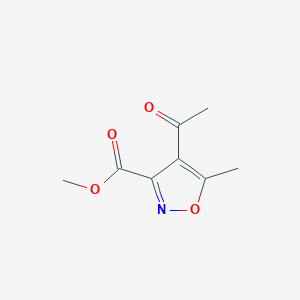![molecular formula C7H17N3O B011395 [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol CAS No. 109319-67-7](/img/structure/B11395.png)
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol, also known as DPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPTM is a triaziridine-based compound that has shown promising results in various applications, including drug delivery, catalysis, and bioconjugation.
Mécanisme D'action
The mechanism of action of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the formation of a covalent bond between the compound and the target molecule. This covalent bond formation results in the selective delivery of the drug or catalytic agent to the target site.
Effets Biochimiques Et Physiologiques
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been shown to have minimal toxicity and is well-tolerated in vivo. Additionally, studies have shown that [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has a high binding affinity to target molecules, resulting in a potent biological effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its ability to selectively target specific molecules, resulting in a high degree of specificity and potency. However, one of the limitations of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of cancer and other diseases. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol could be used in the development of new catalytic agents for various chemical reactions. Finally, further research could be conducted to optimize the synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol and improve its properties for use in scientific research.
Méthodes De Synthèse
The synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the reaction of 1,3-dipropylurea with chloroacetaldehyde, followed by a cyclization reaction with triethylorthoformate. The resulting compound is then treated with hydrochloric acid to obtain [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol.
Applications De Recherche Scientifique
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has shown great potential in various scientific research applications. One of the most promising applications is in drug delivery systems. [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol can be used to create drug conjugates that can selectively target cancer cells, thereby reducing the toxicity of the drug to healthy cells. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been used in catalysis reactions, where it has shown high activity and selectivity for various reactions.
Propriétés
Numéro CAS |
109319-67-7 |
|---|---|
Nom du produit |
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol |
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
[2,3-di(propan-2-yl)triaziridin-1-yl]methanol |
InChI |
InChI=1S/C7H17N3O/c1-6(2)9-8(5-11)10(9)7(3)4/h6-7,11H,5H2,1-4H3 |
Clé InChI |
XPHMZVJUZMQAMB-UHFFFAOYSA-N |
SMILES |
CC(C)N1N(N1C(C)C)CO |
SMILES canonique |
CC(C)N1N(N1C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



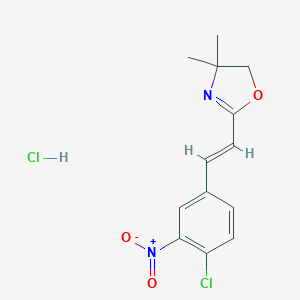

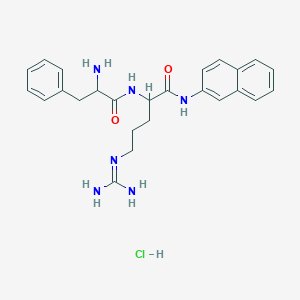

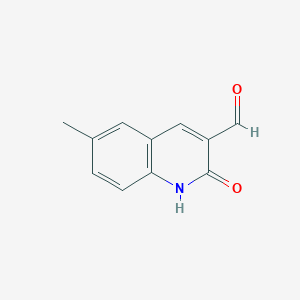
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)

